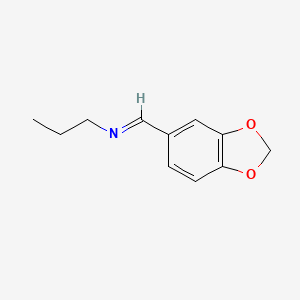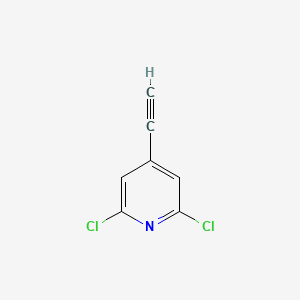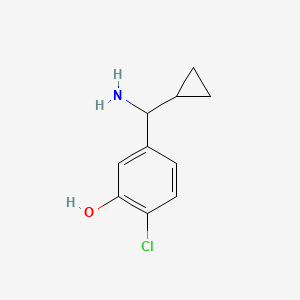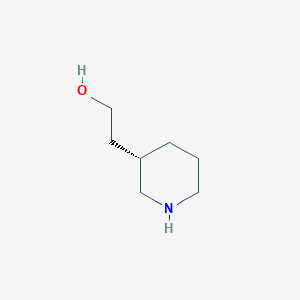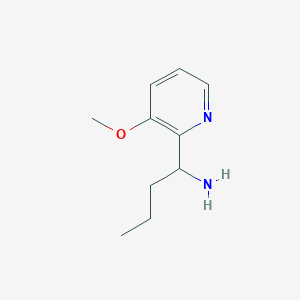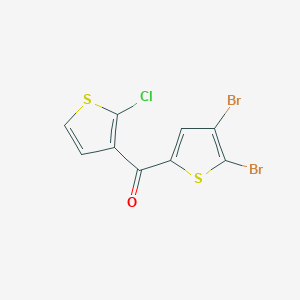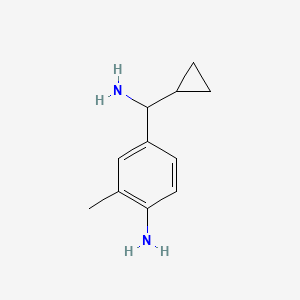
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. Its structure comprises a bromine atom, an amino group, and a hydroxyl group attached to a tetrahydronaphthalene backbone. This unique arrangement of functional groups makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of 8-bromo-5,6,7,8-tetrahydronaphthalen-2-one
Reduction: Formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Substitution: Formation of various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the bromine atom, which may result in different reactivity and biological properties.
8-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol:
Uniqueness: (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the amino and bromine functional groups on a chiral tetrahydronaphthalene backbone. This combination of features provides distinct reactivity and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
(8S)-8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m0/s1 |
Clave InChI |
AMAJAJOQKLBMPB-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@@H](C2=CC(=C(C=C2C1)Br)O)N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)



